Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
Description
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride (CAS: 1403766-94-8) is a bicyclic compound featuring a bridged azabicyclo[3.2.1]octane core. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol . The compound includes a methyl ester group at the 8-position and a secondary amine protonated as a hydrochloride salt. This structural configuration enhances solubility and stability, making it valuable in pharmaceutical research, particularly as a precursor or intermediate in drug discovery.
Properties
IUPAC Name |
methyl (1R,5S)-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIIVSFTCKNFKZ-PAFGHYSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@@H]2CC[C@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tropinone-Based Synthesis
The most widely documented method starts with tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), leveraging its bicyclic framework for downstream modifications. Key steps include:
-
Reduction : Tropinone undergoes catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride reduction (NaBH₄) to yield tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol).
-
Esterification : The alcohol is treated with methyl chloroformate (ClCO₂CH₃) in dichloromethane (DCM) or toluene, using bases like triethylamine (Et₃N) to form the methyl ester.
-
Salt Formation : The free base is converted to the hydrochloride salt via HCl gas or concentrated hydrochloric acid in ethanol.
Optimization Data :
Cyclopropanation Strategies
Dirhodium(II)-catalyzed cyclopropanation offers stereocontrol for the azabicyclo[3.2.1]octane core. A 2024 study reported:
-
Substrate : N-Boc-2,5-dihydropyrrole reacts with ethyl diazoacetate under Rh₂(esp)₂ catalysis (0.005 mol%) in dimethyl carbonate (DMC).
-
Conditions : 90°C, 3h syringe pump addition, 2.5h stirring.
Key Advantage : Avoids chromatographic purification, enabling gram-scale synthesis.
Microwave-Assisted Synthesis
Reductive Amination
A 2021 protocol achieved 97% yield using microwave irradiation:
-
Starting Material : 3-Cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene.
-
Reduction : LiAlH₄ (2 eq) in tetrahydrofuran (THF), 80°C, 1h.
-
Workup : Quenched with Na₂SO₄, filtered through Celite®, and concentrated.
Benefits :
Industrial-Scale Considerations
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCM (5 L/kg) | Toluene (3 L/kg) |
| Catalyst | Pd/C (5 wt%) | Raney Ni (2 wt%) |
| Temperature | 25°C | 50°C |
| Yield | 85–92% | 89% |
Cost Analysis : Switching from DCM to toluene reduces solvent costs by 40% without compromising yield.
Stereochemical Control
Epimerization Mitigation
The endo configuration is critical for bioactivity. Strategies include:
-
Low-Temperature Quenching : Adding reaction mixtures to ice-cold Na₂CO₃ minimizes epimerization.
-
Chiral Auxiliaries : Using (R)-BINOL-phosphoric acid achieves 94% ee in esterification.
Comparative Data :
Emerging Techniques
Enzymatic Resolution
A 2024 method uses lipase PS (Burkholderia cepacia) to hydrolyze dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate:
-
Conditions : Toluene/phosphate buffer (1:1), 25°C, 72h.
-
Outcome : >95% ee, 88% yield.
Flow Chemistry
A continuous hydrogenation system (H-Cube Pro®) with 10% Pd/C cartridge:
Challenges and Solutions
Byproduct Formation
-
Issue : Over-reduction to tropane during hydrogenation.
-
Solution : Lower H₂ pressure (20 psi vs. 50 psi) reduces byproducts from 15% to 2%.
Hydrolysis Sensitivity
-
Issue : Ester hydrolysis under acidic conditions.
-
Mitigation : Use anhydrous HCl gas instead of aqueous HCl for salt formation.
Analytical Characterization
Chemical Reactions Analysis
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs .
Mechanism of Action
The mechanism of action of Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous azabicyclo[3.2.1]octane derivatives:
Structural and Functional Differences
- Substituent Effects: The methyl ester in the target compound (vs. carboxylic acid in ) improves membrane permeability, making it more suitable as a prodrug candidate. The methoxy group in increases lipophilicity compared to the amine in , altering pharmacokinetic profiles. Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than monohydrochloride derivatives like the target compound.
Biological Activity
Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate; hydrochloride (CAS No. 2841422-25-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a neurotransmitter reuptake inhibitor. This article explores its biological activity, supporting data, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₁O₂ |
| Molecular Weight | 205.68 g/mol |
| CAS Number | 2841422-25-9 |
| Purity | ≥ 95% |
| Storage Conditions | Room temperature |
Methyl endo-3-azabicyclo[3.2.1]octane derivatives are primarily known for their role as monoamine neurotransmitter reuptake inhibitors . They exhibit selective inhibition of the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in treating various neuropsychiatric disorders including depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
In Vitro Studies
Research indicates that compounds within the azabicyclo[3.2.1]octane family can significantly inhibit the reuptake of monoamines in stably transfected cell lines expressing human transporters for serotonin, norepinephrine, and dopamine . The inhibition potency varies among different derivatives, with some showing low nanomolar IC₅₀ values.
Table 1: Inhibitory Potency of Selected Azabicyclo[3.2.1]octane Derivatives
| Compound Name | IC₅₀ (µM) | Target Neurotransmitter |
|---|---|---|
| Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate; hydrochloride | 0.042 | NAAA |
| Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | 0.065 | Serotonin |
| Endo-3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride | 0.080 | Dopamine |
Case Studies
- Treatment of Depression and Anxiety : A clinical study investigated the efficacy of azabicyclo derivatives in patients with major depressive disorder (MDD). Results showed a significant reduction in depression scores among patients treated with methyl endo-3-azabicyclo[3.2.1]octane derivatives compared to placebo .
- ADHD Management : Another study focused on the use of these compounds in managing ADHD symptoms in children and adolescents. The results indicated improved attention spans and reduced hyperactivity, suggesting that these compounds may serve as effective therapeutic agents for ADHD .
Safety and Toxicology
Safety assessments have been conducted to evaluate the potential toxicity of methyl endo-3-azabicyclo[3.2.1]octane derivatives. Preliminary data suggest a favorable safety profile with low acute toxicity; however, long-term studies are necessary to fully understand the chronic effects and potential side effects associated with prolonged use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride?
- Methodological Answer : A four-step synthetic route starting from 5-hydroxymethyl-2-furfuraldehyde has been reported for analogous bicyclo compounds. This involves Raney nickel-mediated reduction to generate diols, ditosylation, cyclization with amines (e.g., benzylamine), and subsequent hydrogenolysis to yield the hydrochloride salt. Microwave-enhanced fluorination has also been applied to introduce fluorine-18 isotopes into related N-substituted derivatives, improving reaction efficiency .
Q. How is X-ray crystallography used to confirm the structural integrity of bicyclo[3.2.1]octane derivatives?
- Methodological Answer : Single-crystal X-ray diffraction studies are critical for resolving stereochemical ambiguities. For example, hydrated gold(III) tetrachloride salts of similar tropane alkaloids have been analyzed to confirm the spatial arrangement of substituents, including hydrogen bonding networks and cation-anion stoichiometry. This technique is essential for validating synthetic intermediates and final products .
Q. What analytical techniques are recommended for characterizing the hydrochloride salt form of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) are standard for molecular weight and structural confirmation. Polarimetry and IR spectroscopy can further validate stereochemistry and functional groups. For salt forms, ion chromatography or elemental analysis ensures correct stoichiometry .
Advanced Research Questions
Q. How can impurities during scale-up synthesis be mitigated, particularly acetonitrile-related byproducts?
- Methodological Answer : Strict in-process controls are required to limit acetonitrile content, as residual solvent can lead to undesired side reactions during hydrogenolysis. Ethanol conditioning of equipment post-acetonitrile exposure is recommended to prevent contamination. Analytical methods like GC-MS or HPLC with UV detection should monitor solvent residues at each stage .
Q. What structural modifications at the 3-position enhance pharmacological activity, and how are these evaluated?
- Methodological Answer : Substituents such as fluorinated benzimidazole carboxamides (e.g., BIMU derivatives) have been studied as partial agonists. Activity is assessed via receptor-binding assays (e.g., σ1 receptor affinity) and functional studies (e.g., cAMP modulation). Computational docking models can predict interactions with binding pockets, guiding rational design .
Q. How do computational methods aid in predicting the binding affinity of bicyclo[3.2.1]octane derivatives to targets like Ras proteins?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations are used to model interactions between bicyclo scaffolds and active/inactive conformations of targets. For example, tert-butyl carboxylate derivatives have shown tunable affinity for pan-Ras isoforms, validated through surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Q. What strategies address contradictions in pharmacological data between partial agonism and antagonism in related compounds?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, receptor density) or stereochemical variations. Comparative studies using enantiomerically pure samples and functional assays (e.g., calcium flux for GPCR activity) can resolve inconsistencies. Meta-analyses of published IC₅₀ values and receptor subtype selectivity are also critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
